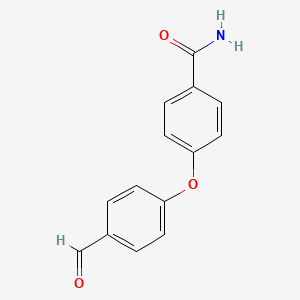

4-(4-Formyl-phenoxy)-benzamide

説明

Contextual Significance in Organic Synthesis and Medicinal Chemistry

4-(4-Formyl-phenoxy)-benzamide serves as a significant building block in the synthesis of a variety of organic molecules. Its utility is particularly highlighted in the field of medicinal chemistry, where the phenoxy-benzamide framework is a recognized structural motif in biologically active compounds. Research has demonstrated that derivatives of this compound are crucial intermediates in creating molecules with therapeutic potential.

A key application is in the synthesis of N-substituted 4-(4-carboxyphenoxy)benzamides, which have been investigated as non-steroidal inhibitors of steroid-5α-reductase. tandfonline.comnih.gov This enzyme is a critical target in the management of conditions like benign prostatic hyperplasia. In these synthetic pathways, the formyl group of a precursor, N-phenyl-4-(4'-formylphenoxy)-benzamide, is oxidized to a carboxylic acid to produce the final active inhibitors. tandfonline.com This strategic use of the formyl group as a precursor to a carboxyl group showcases the compound's value in multi-step organic synthesis.

Furthermore, the broader class of phenoxybenzamides has attracted considerable interest for its diverse pharmacological activities. ontosight.ai Studies on related structures have revealed potential for anti-inflammatory, anticancer, and antiplasmodial (antimalarial) properties. smolecule.comevitachem.comnih.gov The diaryl ether linkage is a key structural feature in these compounds, influencing their physicochemical properties and biological activity. nih.govmdpi.com While direct biological data on this compound itself is limited in publicly accessible research, its role as a scaffold for generating libraries of potentially bioactive molecules is clear. The benzamide class of compounds is known for a wide range of biological activities, and derivatives are often explored in drug discovery for their potential as enzyme inhibitors or receptor antagonists. ontosight.ainih.gov

Structural Framework and Functional Group Preamble for Research Focus

The research interest in this compound is derived from its unique trifunctional structure, which consists of a benzamide group, a formyl group, and a diaryl ether linkage. Each of these components imparts specific reactivity and conformational properties to the molecule.

The Benzamide Group: This amide functional group is a cornerstone of many pharmaceuticals. It is relatively stable and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. The primary amide (-CONH₂) offers sites for further chemical modification.

The Formyl Group: The aldehyde (-CHO) function is a versatile reactive handle in organic synthesis. It readily undergoes a variety of chemical transformations. For instance, it can be oxidized to a carboxylic acid, as seen in the synthesis of steroid-5α-reductase inhibitors, or reduced to an alcohol. tandfonline.comevitachem.com It can also participate in condensation reactions, such as the formation of Schiff bases with amines, which is a common strategy in bioconjugation and the synthesis of more complex heterocyclic systems. smolecule.com

The Diaryl Ether Linkage: The phenoxy bridge (-O-) connecting the two benzene rings provides a degree of conformational flexibility, which can be advantageous for optimizing the binding of a molecule to its biological target. nih.gov This ether linkage, combined with the two aromatic rings, forms a core scaffold that can be further functionalized to explore structure-activity relationships in drug design. nih.gov

特性

IUPAC Name |

4-(4-formylphenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-14(17)11-3-7-13(8-4-11)18-12-5-1-10(9-16)2-6-12/h1-9H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLHRSUMHBQBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4- 4-formyl-phenoxy -benzamide and Analogues

Amide Bond Formation Strategies

The crucial amide bond in 4-(4-formyl-phenoxy)-benzamide is typically formed by coupling a carboxylic acid derivative with an amine. The efficiency and substrate scope of this transformation are highly dependent on the chosen activation method and coupling agents.

Carbodiimide-Mediated Coupling Approaches

Carbodiimide-mediated coupling represents a versatile method for forming the amide bond. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are commonly employed to activate the carboxylic acid group of 4-(4-formylphenoxy)benzoic acid, facilitating its reaction with ammonia or an appropriate amine. evitachem.comthermofisher.com The reaction is often performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). peptide.comluxembourg-bio.com

The efficiency of carbodiimide coupling can be enhanced by the addition of auxiliary reagents. For instance, N-hydroxysuccinimide (NHS) or its water-soluble analogue (Sulfo-NHS) can be included in EDC coupling protocols to improve yields or to generate more stable amine-reactive intermediates. thermofisher.com Similarly, 1-hydroxybenzotriazole (HOBt) is frequently used in conjunction with carbodiimides to suppress side reactions and minimize racemization when chiral amines are used. peptide.com The general reaction is most efficient in acidic conditions (pH 4.5), though it can proceed at neutral pH with a potential decrease in efficiency. thermofisher.com

A study on the synthesis of 3-chloro-4-(4-formylphenoxy)-benzamide highlights a multi-step process where the intermediate, 4-(4-formylphenoxy)-3-chlorobenzoic acid, is reacted with an amine using a coupling agent like EDC in the presence of a base such as triethylamine. evitachem.com

Acid Chloride Activation and Amine Coupling

An alternative and robust strategy for amide bond formation involves the conversion of the carboxylic acid to a more reactive acid chloride. This is typically achieved by treating 4-(4-formylphenoxy)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.comgoogle.com The resulting 4-(4-formylphenoxy)benzoyl chloride is then reacted with an amine in the presence of a base to yield the desired benzamide.

One documented synthesis of N-substituted 4-(4-formylphenoxy)benzamides starts with 4-(4-formylphenoxy)benzoic acid, which is treated with oxalyl chloride and a catalytic amount of DMF in anhydrous dichloromethane to form the acid chloride. tandfonline.com Subsequently, the addition of an appropriate amine, such as cyclohexylamine, along with triethylamine as a base, leads to the formation of the corresponding amide. tandfonline.com This method is also applicable to the synthesis of various other analogues. nih.gov

The choice of solvent and base is critical for the success of this reaction. Aprotic solvents are preferred to avoid unwanted side reactions, and a non-nucleophilic base is used to scavenge the HCl generated during the reaction.

Role of Coupling Agents and Catalysts in Amidation Efficiency

The choice of coupling agent and catalyst significantly influences the yield, purity, and reaction conditions of the amidation process. While carbodiimides and acid chloride methods are prevalent, other reagents have been developed to address specific challenges. For instance, phosphonium-based coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and are often used in solid-phase peptide synthesis, a field with extensive amide bond formation. peptide.com

Catalysts can also play a crucial role. In some cases, metal catalysts have been employed to facilitate amide bond formation. rsc.org These methods can offer alternative reaction pathways and may be suitable for substrates that are sensitive to traditional coupling conditions. The development of novel coupling agents, including those based on silicon, and the use of enzyme-catalyzed reactions are also emerging as greener and more efficient alternatives. unimi.it

Ether Linkage Formation Pathways

The diaryl ether linkage is another key structural feature of this compound. This bond is typically constructed using classical ether synthesis methodologies adapted for aromatic substrates.

Williamson Ether Synthesis Modalities

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. numberanalytics.com In the context of this compound, this would involve the reaction of a phenoxide with an aryl halide. A plausible route involves the reaction of 4-hydroxybenzaldehyde with a 4-halobenzamide, such as 4-fluorobenzamide, in the presence of a base. The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide, which then displaces the halide from the benzamide ring. francis-press.com

The success of the Williamson ether synthesis is dependent on several factors, including the choice of solvent, base, and reaction temperature. masterorganicchemistry.com Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are often used to facilitate the S_N2-type reaction. francis-press.commasterorganicchemistry.com The reactivity of the alkyl halide is also a critical consideration. masterorganicchemistry.com

Aromatic Nucleophilic Substitution for Phenoxy Linkage

Nucleophilic aromatic substitution (S_NAr) provides another powerful route to the diaryl ether linkage. pressbooks.pub This reaction is particularly effective when the aromatic ring undergoing substitution is activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the synthesis of this compound analogues, such as 3-fluoro-4-(4-formylphenoxy)benzamide, the S_NAr reaction is a viable strategy. For example, the reaction could proceed between a 4-halobenzamide bearing an activating group and 4-hydroxybenzaldehyde. The electron-withdrawing nature of the amide and the additional activating group facilitates the attack of the phenoxide nucleophile. evitachem.com The reaction mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the halide leaving group to restore aromaticity. libretexts.org This pathway offers a predictable and regioselective method for constructing the phenoxy linkage.

Optimization of Etherification Reaction Parameters

The formation of the diaryl ether bond in this compound is commonly achieved through a nucleophilic aromatic substitution reaction, such as the Williamson ether synthesis or Ullmann condensation. rsc.orggoogle.com The efficiency of this etherification is highly dependent on several key parameters, including the choice of base, solvent, temperature, and catalyst.

Research into the synthesis of diaryl ethers has demonstrated that the selection of the base is critical. Stronger bases can enhance the deprotonation of the phenolic starting material, but may also lead to side reactions. The choice of solvent is also crucial, with polar aprotic solvents often favoring the reaction rate. Temperature control is essential to balance reaction kinetics with the potential for thermal degradation of reactants and products.

Below is a table summarizing the impact of various reaction parameters on the yield of diaryl ether synthesis, based on findings from related studies.

| Parameter | Variation | Effect on Yield | Reference |

| Base | K₂CO₃ vs. Cs₂CO₃ | Cs₂CO₃ often provides higher yields for less reactive aryl halides. | organic-chemistry.org |

| Solvent | Toluene vs. DMSO | DMSO, a polar aprotic solvent, can accelerate the reaction rate. | mdpi.com |

| Catalyst | CuI vs. Pd(OAc)₂ | Palladium catalysts can offer broader substrate scope and efficiency. organic-chemistry.org | acs.orgsciencedaily.comk-online.com |

| Temperature | 110 °C vs. Room Temp | Higher temperatures generally increase reaction rates but can also lead to side products. researchgate.net Room temperature reactions are possible with highly reactive substrates or specific catalysts. organic-chemistry.org | organic-chemistry.orgresearchgate.net |

This table is a representative summary based on general findings in diaryl ether synthesis and may not reflect the specific optimization for this compound.

Multi-Step Synthesis Sequences for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step sequences involving the strategic use of protecting groups and sequential functional group interconversions. mdpi.comnycu.edu.tw

Incorporation of Protection and Deprotection Strategies

In the synthesis of complex molecules, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with reactions at other sites. thieme-connect.de For analogues of this compound, the formyl and benzamide functionalities may require protection.

Sequential Functional Group Interconversions

Functional group interconversions (FGIs) are a cornerstone of multi-step synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comvanderbilt.edu In the context of this compound analogues, various FGIs can be employed to introduce diversity.

The formyl group can be a versatile handle for further transformations. For example, it can be oxidized to a carboxylic acid or reduced to a primary alcohol. evitachem.com These new functional groups can then participate in a wide range of subsequent reactions, such as esterification or etherification, to build more complex analogues. The benzamide moiety can also be modified, for instance, by N-alkylation or by conversion to other nitrogen-containing functional groups. These sequential transformations enable the systematic exploration of the chemical space around the core this compound scaffold. nycu.edu.tw

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. acs.orgejcmpr.com This includes the development of more sustainable methods for the production of this compound.

Solvent Selection and Minimization Strategies

The choice of solvent is a key consideration in green chemistry. Traditional organic solvents often pose environmental and health risks. Research is ongoing to replace these with greener alternatives, such as water, ionic liquids, or deep eutectic solvents. rsc.orgnumberanalytics.comchemistryforsustainability.org For the Williamson ether synthesis, solvent-free conditions have also been explored, which can significantly reduce waste and simplify product purification. tandfonline.comorgchemres.org Minimizing the total volume of solvent used, regardless of its identity, is another important strategy for reducing the environmental impact of a chemical process. rug.nl

Catalyst Development for Enhanced Sustainability

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and minimize waste by enabling more selective transformations. acs.org In the context of diaryl ether synthesis, significant effort has been dedicated to developing more sustainable catalytic systems.

Reactivity and Organic Transformations of 4- 4-formyl-phenoxy -benzamide

Formyl Group Reactivity

The aldehyde or formyl group (-CHO) is a key site for a variety of organic transformations, including oxidation, reduction, and condensation reactions.

Oxidative Transformations to Carboxylic Acid Derivatives

The formyl group of 4-(4-formyl-phenoxy)-benzamide can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry. Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide can be employed for this purpose. evitachem.com For instance, the oxidation of the formyl group would yield 4-(4-carboxy-phenoxy)-benzamide.

A specific example of an oxidizing agent used for similar compounds is ammonium persulfate in a mixture of dichloromethane and water. While this exact reaction has not been detailed for this compound itself, it represents a viable method for its oxidation.

| Oxidizing Agent | Product | Reference |

| Potassium Permanganate | 4-(4-carboxy-phenoxy)-benzamide | evitachem.com |

| Chromium Trioxide | 4-(4-carboxy-phenoxy)-benzamide | evitachem.com |

| Ammonium Persulfate | 4-(4-carboxy-phenoxy)-benzamide |

Reductive Transformations to Alcohol Moieties

The formyl group is susceptible to reduction to a primary alcohol, yielding a hydroxymethyl group (-CH2OH). This transformation is typically achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). evitachem.com The product of this reduction would be 4-(4-hydroxymethyl-phenoxy)-benzamide.

The choice of reducing agent can be crucial. Sodium borohydride is a milder reducing agent and is often used in alcoholic solvents like methanol, while lithium aluminum hydride is a more powerful reducing agent typically used in ethereal solvents. evitachem.com A patent describes a similar reduction of a formyl group in a related compound using NaBH4 in methanol. google.com

| Reducing Agent | Solvent | Product | Reference |

| Sodium Borohydride | Methanol | 4-(4-hydroxymethyl-phenoxy)-benzamide | evitachem.com |

| Lithium Aluminum Hydride | Ether | 4-(4-hydroxymethyl-phenoxy)-benzamide | evitachem.com |

Condensation Reactions with Nitrogen Nucleophiles

The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with various nitrogen-containing nucleophiles. These reactions are fundamental in the synthesis of a wide array of derivatives.

A prominent example is the reaction with hydrazides to form hydrazones. For instance, reaction with cyanoacetic hydrazide is a key step in the synthesis of more complex heterocyclic structures. nih.gov Another important reaction is the formation of Schiff bases (imines) through condensation with primary amines. The aldehyde's ability to efficiently form stable hydrazone linkages, particularly with hydrazinonicotinamide (HyNic) modified molecules, is utilized in bioconjugation techniques.

Furthermore, condensation with compounds like thiosemicarbazide leads to the formation of thiosemicarbazones, which can serve as precursors for the synthesis of thiazole derivatives. nih.gov Knoevenagel condensation with active methylene compounds, such as those containing a thiazolidine-2,4-dione moiety, has also been reported for similar formyl-containing benzamides. nih.gov

| Nucleophile | Reaction Type | Product Type | Reference |

| Primary Amines | Condensation | Schiff Base (Imine) | |

| Hydrazides (e.g., cyanoacetic hydrazide) | Condensation | Hydrazone | nih.gov |

| Thiosemicarbazide | Condensation | Thiosemicarbazone | nih.gov |

| Active Methylene Compounds | Knoevenagel Condensation | Substituted Alkene | nih.gov |

Amide Group Reactivity

The benzamide group, while generally stable, can also participate in specific chemical transformations, including hydrolysis and derivatization at the nitrogen atom.

Hydrolytic Stability and Cleavage Mechanisms

Amide bonds are known for their general stability; however, they can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions, particularly at elevated temperatures. researchgate.net The hydrolysis of N-substituted amides is pH-dependent, with increased rates at both low and high pH. researchgate.net In the case of this compound, hydrolysis would break the amide bond to yield 4-(4-formyl-phenoxy)benzoic acid and ammonia. The mechanism of amide hydrolysis in high-temperature water at near-neutral pH is suggested to be an SN2 reaction with water acting as the nucleophile. researchgate.net

N-Substitution Reactions and Derivatization

The nitrogen atom of the primary amide in this compound can undergo substitution reactions, allowing for the introduction of various organic moieties. This derivatization is a powerful tool for modifying the properties of the parent molecule. For instance, N-alkylation can be achieved, although direct alkylation can sometimes be challenging.

More commonly, the synthesis of N-substituted derivatives starts from the corresponding carboxylic acid, 4-(4-formyl-phenoxy)benzoic acid, which can be activated and then reacted with a desired amine. This approach is exemplified in the synthesis of N-benzylbenzamide derivatives, where the carboxylic acid is coupled with an amine. acs.org Similarly, the synthesis of other N-substituted benzamides often involves the reaction of an amine with an activated carboxylic acid derivative. google.com This highlights that while direct N-substitution of the primary amide is possible, building the N-substituted amide from the corresponding acid and amine is often a more synthetically viable route.

Phenoxy Linkage Reactivity

The ether linkage in this compound is a key feature influencing its chemical behavior.

Potential for Cleavage Reactions

The phenoxy C-O bond, while generally stable, can be susceptible to cleavage under specific and often harsh reaction conditions. This reactivity is influenced by the electronic nature of the aromatic rings it connects. The presence of electron-withdrawing groups, such as the formyl and benzamide moieties, can activate the molecule towards nucleophilic attack, potentially leading to the cleavage of the ether bond.

Common methods for cleaving diaryl ethers involve strong reagents such as hydrobromic or hydriodic acid, often at elevated temperatures. Additionally, certain Lewis acids can facilitate this cleavage. For instance, boron tribromide is a powerful reagent for cleaving ether linkages. Reductive cleavage using alkali metals in liquid ammonia or other reducing agents can also be employed. However, the specific conditions required for the selective cleavage of the phenoxy linkage in this compound without affecting the formyl and amide groups would necessitate careful optimization of reaction parameters.

Aromatic Substitution Patterns and Directed Functionalization

The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution, guided by the directing effects of their substituents.

The Formyl-Substituted Phenyl Ring: The formyl group (-CHO) is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, electrophiles will preferentially add to the positions meta to the formyl group. Conversely, the electron-withdrawing nature of the formyl group makes this ring more susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the formyl group.

The Benzamide-Substituted Phenyl Ring: The benzamide group (-CONH2) is also deactivating but directs incoming electrophiles to the ortho and para positions. The amide group's ability to donate a lone pair of electrons to the ring through resonance counteracts its inductive withdrawal to some extent, favoring ortho and para substitution. nih.gov

This differential reactivity allows for regioselective functionalization of the molecule. For example, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur primarily on the benzamide-containing ring at the positions ortho and para to the benzamide group. Conversely, nucleophilic aromatic substitution reactions would be more likely to occur on the formyl-containing ring. This directed functionalization is a valuable tool for the synthesis of more complex derivatives. rsc.org

Investigating Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Rate-Determining Steps

In electrophilic aromatic substitution reactions, the formation of the sigma complex (also known as the arenium ion) is typically the rate-determining step. This is a high-energy intermediate where the aromaticity of the ring is temporarily broken. The stability of this intermediate, and thus the rate of the reaction, is influenced by the substituents on the ring.

For nucleophilic acyl substitution reactions at the benzamide carbonyl group, the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The rate-determining step can be either the formation or the breakdown of this intermediate, depending on the nucleophile, the leaving group, and the reaction conditions. researchgate.net For instance, with a strong nucleophile, the formation of the tetrahedral intermediate might be fast, and its breakdown to products could be the RDS.

Kinetic studies, such as monitoring reaction progress over time under different reactant concentrations, are essential for elucidating these rate-determining steps. Isotope labeling studies can also provide valuable insights into the mechanism.

Transition State Analysis for Key Transformations

The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms as they transition from reactants to products. The structure and energy of the transition state are critical in determining the reaction's feasibility and selectivity.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for analyzing transition state structures and energies. For a reaction like the cleavage of the phenoxy linkage, transition state analysis can help to understand the bonding changes occurring during the C-O bond breaking process.

In the context of aromatic substitution, the transition state for the formation of the sigma complex will resemble the structure of the intermediate itself. The energy of this transition state will be influenced by the electronic effects of the substituents. For example, electron-donating groups stabilize the positively charged sigma complex in electrophilic substitution, lowering the transition state energy and increasing the reaction rate.

For reactions involving the formyl group, such as its reduction to an alcohol or oxidation to a carboxylic acid, transition state analysis can reveal the geometry of the nucleophilic attack on the carbonyl carbon and the subsequent bond-forming and bond-breaking events.

Structural Modifications and Derivative Synthesis Strategies

Systemic Derivatization of the Benzamide Moiety

The benzamide portion of the molecule is a primary target for derivatization, allowing for the introduction of a diverse range of substituents on the nitrogen atom. This approach has been extensively used to probe the structure-activity relationships of various benzamide-containing compounds.

The synthesis of N-substituted analogues of 4-(4-Formyl-phenoxy)-benzamide can be achieved by reacting 4-(4-formylphenoxy)benzoic acid with a variety of primary and secondary amines. This reaction is often facilitated by coupling agents such as 2-chloro-1-methylpyridinium iodide. For instance, researchers have successfully synthesized a range of N-substituted derivatives, including those with aliphatic and aromatic groups. tandfonline.com

Examples of synthesized N-substituted analogues include:

N-tert-butyl-4-(4'-formylphenoxy)benzamide tandfonline.com

N,N-diisopropyl-4-(4'-formylphenoxy)benzamide tandfonline.com

N-phenyl-4-(4'-formylphenoxy)benzamide tandfonline.com

N,N-diphenyl-4-(4'-formylphenoxy)benzamide tandfonline.com

N-adamantyl-4-(4'-formylphenoxy)benzamide tandfonline.com

The nature of the substituent on the benzamide nitrogen can significantly impact the molecule's biological activity. Structure-activity relationship (SAR) studies on related benzamide derivatives have revealed important trends. For example, in a series of N-substituted 4-(4-carboxyphenoxy)benzamides, which are closely related to the formyl derivatives, aromatic substituents on the amide nitrogen were found to be more active than their aliphatic counterparts in inhibiting steroid-5α-reductase. tandfonline.com This suggests that the steric and electronic properties of the N-substituent play a crucial role in the molecule's interaction with its biological target. tandfonline.comnih.gov

Furthermore, the presence of specific functional groups on the N-substituent can introduce new interaction points, such as hydrogen bonds or hydrophobic interactions, which can enhance binding affinity to target proteins. nih.govnih.gov The systematic variation of these substituents is a key strategy in optimizing the pharmacological profile of lead compounds. nih.gov

Table 1: Examples of N-Substituted 4-(4-Formylphenoxy)benzamide Analogues and their Precursors

| Derivative Name | N-Substituent | Precursor Amine |

|---|---|---|

| N-tert-butyl-4-(4'-formylphenoxy)benzamide | tert-butyl | tert-butylamine |

| N,N-diisopropyl-4-(4'-formylphenoxy)benzamide | Diisopropyl | Diisopropylamine |

| N-phenyl-4-(4'-formylphenoxy)benzamide | Phenyl | Aniline |

| N,N-diphenyl-4-(4'-formylphenoxy)benzamide | Diphenyl | Diphenylamine |

| N-adamantyl-4-(4'-formylphenoxy)benzamide | Adamantyl | Adamantylamine |

Data sourced from a study on steroid-5α-reductase inhibitors. tandfonline.com

Modifications on the Formyl-phenoxy Moiety

The formyl-phenoxy end of the molecule provides another avenue for structural modification, focusing on the aldehyde group and the aromatic ring.

The aldehyde group is a reactive functional group that can be readily transformed into other functionalities, thereby altering the molecule's chemical properties and potential biological interactions. Common transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid. For example, N-substituted 4-(4'-formylphenoxy)benzamides have been oxidized to their corresponding carboxylic acid derivatives. tandfonline.comnih.gov

Reduction: The aldehyde can be reduced to a primary alcohol.

Reductive Amination: The aldehyde can react with amines to form imines, which can then be reduced to secondary amines.

Wittig Reaction: The aldehyde can be converted to an alkene.

These transformations allow for the introduction of a wide range of functional groups, each with the potential to influence the molecule's SAR. For instance, the conversion of the aldehyde to a carboxylic acid introduces a negatively charged group at physiological pH, which can form ionic interactions with biological targets. tandfonline.com

Introducing substituents onto the phenoxy aromatic ring can modulate the electronic properties of the entire molecule and provide additional points of interaction. The synthesis of such derivatives often starts with a substituted 4-hydroxybenzaldehyde. For example, 2,4-dihydroxybenzaldehyde has been used as a starting material to introduce a hydroxyl group onto the phenoxy ring. acs.org

The position and nature of these substituents are critical. For instance, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, a 4-fluorophenoxy substituent was found to be advantageous for activity compared to an unsubstituted phenoxy group. mdpi.comresearchgate.net This highlights the importance of electronic effects and potential halogen bonding in ligand-receptor interactions.

Linker Region Modifications and Their Implications

Strategies for linker modification include:

Replacement with other heteroatoms: The oxygen atom can be replaced with sulfur (thioether) or nitrogen (amine) to alter the bond angle and electronic properties of the linker.

Insertion of alkyl chains: Introducing alkyl chains between the aromatic ring and the ether oxygen can increase the distance and flexibility between the two moieties.

Formation of alternative linkages: The ether bond can be replaced entirely with other types of linkages, such as amides or secondary amines, although this can sometimes be detrimental to activity. acs.org

Table 2: Summary of Modification Strategies and Their Potential Effects

| Molecular Moiety | Modification Strategy | Example of New Functionality | Potential Implication |

|---|---|---|---|

| Benzamide | N-substitution | N-aryl, N-alkyl | Altered steric bulk and electronic properties, new H-bonding sites |

| Formyl-phenoxy | Aldehyde oxidation | Carboxylic acid | Introduction of a charged group, potential for ionic interactions |

| Formyl-phenoxy | Aromatic substitution | Fluoro, Hydroxyl | Modified electronic distribution, potential for halogen/H-bonding |

| Linker | Heteroatom replacement | Thioether, Amine | Altered bond angles and flexibility |

Varying Chain Lengths and Heteroatom Incorporations

The introduction of linkers with varying chain lengths and the incorporation of heteroatoms are common strategies to modulate the physicochemical and biological properties of this compound derivatives. These modifications can influence factors such as solubility, lipophilicity, and the ability to form specific interactions with biological targets.

Altering the length of aliphatic or alkyloxy chains attached to the core structure is a fundamental approach to fine-tune the molecule's properties. For instance, in related phenoxybenzamide structures, the length of an alkyl side chain can significantly impact the compound's antiplasmodial activity and cytotoxicity. mdpi.com Research on similar structures has shown that both increasing and decreasing the number of methylene units in a linker can lead to substantial changes in biological efficacy. mdpi.com

| Modification | Example Derivative Structure | Rationale for Synthesis | Observed/Potential Impact |

| Alkyl Chain Elongation | 4-(4-(Alkyloxy)phenoxy)-benzamide | To increase lipophilicity and explore hydrophobic interactions. | Can enhance membrane permeability and binding to hydrophobic pockets of target proteins. |

| Shortening of Linker | 4-(4-Formyl-phenoxy)-N-(short-chain alkyl)benzamide | To reduce conformational flexibility and enhance rigidity. | May lead to more specific binding and improved activity. |

This table is generated based on established principles of medicinal chemistry and may not represent specific experimental data for this compound itself.

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the linker or side chains of this compound derivatives can introduce new hydrogen bonding capabilities, alter polarity, and provide sites for further functionalization. For example, replacing a methylene group with an oxygen atom to form an ether linkage can increase flexibility and solubility.

In the synthesis of novel thiazolidine-2,4-dione-acridine hybrids, heteroatoms are integral to the linker, connecting different pharmacophores. mdpi.com The synthesis of various benzamide derivatives has also involved the incorporation of piperidine and piperazine rings, which contain nitrogen heteroatoms. mdpi.comnih.gov These nitrogen-containing rings can act as basic centers, influencing the pharmacokinetic profile of the compounds.

| Heteroatom | Example Incorporation | Rationale | Potential Effect |

| Nitrogen | Introduction of a piperazine or piperidine moiety. | To introduce a basic center and potential for hydrogen bonding. | Can improve aqueous solubility and allow for salt formation. |

| Oxygen | Ether linkages within a side chain. | To increase flexibility and polarity. | May enhance solubility and alter binding mode. |

| Sulfur | Thioether or sulfonyl groups in the linker. | To act as a hydrogen bond acceptor and introduce a different geometric constraint. | Can influence metabolic stability and binding affinity. |

This table is generated based on established principles of medicinal chemistry and may not represent specific experimental data for this compound itself.

Conformational Analysis of Flexible Linkers

The conformational flexibility of linkers in derivatives of this compound is a critical determinant of their biological activity. A flexible linker allows the molecule to adopt various conformations, one or more of which may be optimal for binding to a biological target.

Molecular modeling and computational studies are often employed to understand the conformational preferences of these flexible linkers. For instance, in the design of novel tyrosine kinase inhibitors based on a 4-(aminomethyl)benzamide fragment, the use of a flexible linker was proposed to avoid steric clashes with amino acid residues in the target protein's active site. nih.govsemanticscholar.org Molecular dynamics simulations can provide insights into the accessible conformations of the linker and how they are influenced by the surrounding environment. nih.gov

The conformational space of a flexible linker is influenced by several factors, including:

Intramolecular Hydrogen Bonds: The formation of hydrogen bonds between different parts of the molecule can lock the linker into a more rigid conformation.

Solvent Effects: The polarity of the solvent can influence the preferred conformation by stabilizing or destabilizing certain arrangements.

Research on covalent organic frameworks (COFs) has highlighted the importance of linker flexibility. researchgate.net In these materials, the crystallinity and surface area were found to increase with the length of the flexible linkers. researchgate.net This suggests that longer flexible linkers can allow for more ordered packing arrangements.

Computational Chemistry Investigations of 4- 4-formyl-phenoxy -benzamide

Molecular Modeling and Docking Studies

Molecular modeling and docking are foundational computational methods used to predict the interaction between a small molecule (ligand), such as 4-(4-Formyl-phenoxy)-benzamide, and a macromolecular target, typically a protein or enzyme. These studies are crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Ligand-Receptor Interaction Prediction

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target receptor. For benzamide derivatives, common targets include protein kinases and various enzymes. semanticscholar.orgnih.govgoogle.com While specific docking studies for this compound are not widely published, analysis of its structure allows for the prediction of likely interactions based on studies of similar molecules.

Key predicted interactions for this compound would involve:

Hydrogen Bonding: The amide group (-CONH2) is a potent hydrogen bond donor and acceptor. The carbonyl oxygen can accept a hydrogen bond from amino acid residues like Arginine or Lysine, while the -NH2 group can donate hydrogen bonds to residues like Aspartate or Glutamate. semanticscholar.org The formyl group's oxygen (-CHO) also acts as a hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings in the structure provide significant surface area for hydrophobic and π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan within a receptor's binding pocket. semanticscholar.org

Ether Linkage: The ether linkage (-O-) provides conformational flexibility, allowing the molecule to adopt various orientations to fit optimally within a binding site.

A hypothetical docking study against a protein kinase, for instance, might yield the interactions detailed in the table below.

| Interacting Residue | Interaction Type | Distance (Å) | Part of Ligand Involved |

| ASP 145 | Hydrogen Bond | 2.9 | Amide (-NH2) |

| LYS 23 | Hydrogen Bond | 3.1 | Carbonyl (C=O) |

| PHE 144 | π-π Stacking | 3.8 | Benzamide Phenyl Ring |

| TYR 78 | π-π Stacking | 4.2 | Phenoxy Phenyl Ring |

| LEU 21 | Hydrophobic | 3.5 | Phenyl Rings |

This table is an illustrative example of potential interactions based on the docking of similar benzamide compounds.

Binding Affinity Quantification (e.g., MM/PBSA)

Following docking, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is frequently used to estimate the free energy of binding of a ligand to a receptor. pkusz.edu.cnnih.gov This calculation provides a more quantitative measure of binding affinity than docking scores alone. The binding free energy (ΔG_bind) is calculated by considering various energetic contributions. nih.govresearchgate.net

The total binding free energy is composed of:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.

ΔG_solv: The solvation free energy, which is further divided into polar (ΔG_PB) and non-polar (ΔG_SA) contributions.

TΔS: The conformational entropy change upon binding, which is often estimated or omitted due to high computational cost. nih.gov

A typical MM/PBSA analysis for the binding of a benzamide derivative to a target might present the following energy contributions.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdw) | -45.5 |

| Electrostatic Energy (ΔE_ele) | -21.3 |

| Polar Solvation Energy (ΔG_PB) | +28.7 |

| Non-polar Solvation Energy (ΔG_SA) | -4.8 |

| Binding Free Energy (ΔG_bind) | -42.9 |

This table represents typical values for a small molecule inhibitor and is for illustrative purposes. The final binding free energy indicates a theoretically stable interaction. researchgate.net The accuracy of MM/PBSA can be sensitive to factors like the force field used and the sampling quality. pkusz.edu.cn

Predictive Models for Biological Interactions of Derivatives

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed for series of related compounds to correlate chemical structure with biological activity. researchgate.net For derivatives of this compound, a 3D-QSAR study would involve aligning the structures and generating molecular fields to describe their steric and electrostatic properties. grafiati.com

The process involves:

Synthesizing and testing a series of derivatives with varied substituents on the phenyl rings.

Building a statistical model (e.g., using Comparative Molecular Field Analysis - CoMFA) that correlates the field values with observed biological activity (like IC50). researchgate.net

Using the resulting model to predict the activity of new, unsynthesized derivatives and to generate contour maps that guide the design of more potent compounds.

These models help identify which regions of the molecule are sensitive to modification, for example, indicating that adding electron-donating groups at a specific position on the phenoxy ring might enhance binding affinity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms in a ligand-receptor complex over time, offering insights into its stability and dynamic behavior that are inaccessible through static docking. rsc.org

Conformational Dynamics and Stability Analysis

Once a ligand is docked into its receptor, an MD simulation is run to assess the stability of the predicted binding pose. Key metrics used in this analysis are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.nettandfonline.com

RMSD: This metric measures the average deviation of the protein backbone or ligand atoms over time from an initial reference structure. A stable, low, and converging RMSD value for the complex suggests that the ligand remains securely in the binding pocket without causing major structural disruptions. mdpi.com

RMSF: This is calculated for individual amino acid residues or ligand atoms. It highlights the flexible regions of the protein and the mobility of the ligand within the binding site. High RMSF values for loops or terminal regions are common, while residues in the binding pocket interacting with the ligand should exhibit lower fluctuations. researchgate.net

| Simulation Time (ns) | Complex RMSD (Å) | Ligand RMSF (Å) |

| 0-10 | Rises to 1.5 | 0.8 |

| 10-30 | Fluctuates around 1.6 | 0.7 |

| 30-50 | Stable at 1.7 ± 0.2 | 0.75 |

| 50-100 | Stable at 1.8 ± 0.2 | 0.8 |

This illustrative data table shows a typical simulation where the complex reaches equilibrium after an initial adjustment period, indicating a stable binding mode.

Ligand-Target Recognition Pathway Elucidation

Advanced MD techniques can be used to explore the entire process of a ligand binding to its target, known as the recognition pathway. Methods like steered molecular dynamics (SMD) or umbrella sampling can map the energetic landscape as the ligand approaches the binding site from the solvent.

This analysis can reveal:

Intermediate Binding States: The ligand may pause at intermediate, metastable sites on the protein surface before finding the primary binding pocket.

Energy Barriers: It can identify the key energy barriers that the ligand must overcome during the binding and unbinding processes.

Conformational Changes: It shows how the protein might change its conformation to accommodate the incoming ligand (an "induced fit" mechanism).

Elucidating this pathway is computationally intensive but provides a complete dynamic picture of the molecular recognition event, which is invaluable for understanding drug efficacy and residence time.

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the electronic level. These theoretical methods are instrumental in characterizing properties that are difficult or impossible to measure experimentally.

Electronic Structure Characterization (e.g., HOMO-LUMO analysis)

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netchalcogen.ro

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich phenoxy-benzamide moiety, which can act as an electron donor. Conversely, the LUMO is expected to be centered on the electron-withdrawing formyl group and the aromatic rings, which can accept electrons. researchgate.net

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can provide precise energy values for these orbitals. These calculations are fundamental for understanding the molecule's electronic transitions and its behavior in chemical reactions. chalcogen.robiointerfaceresearch.com

Table 1: Illustrative Frontier Orbital Energies for this compound This table presents plausible, calculated values typical for similar aromatic compounds to illustrate the concept.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays the electrostatic potential on the molecule's electron density surface, using a color scale to denote different charge regions. avogadro.ccunil.ch

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atoms of the formyl and ether groups, and the nitrogen and oxygen of the benzamide group. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically located around the hydrogen atoms, particularly the acidic amide protons and the aldehydic proton. researchgate.net

Neutral Regions (Green): These areas indicate nonpolar regions of the molecule, such as the carbon backbone of the phenyl rings.

The MEP map provides valuable insights into the molecule's hydrogen bonding capabilities and its potential orientation when interacting with a biological receptor. scispace.com The distinct positive and negative zones highlight the molecule's charge distribution and polarity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into localized, intuitive Lewis-like structures (bonds and lone pairs). uni-muenchen.dewisc.edu This method is highly effective for analyzing intramolecular and intermolecular interactions, particularly charge transfer events. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which is calculated using second-order perturbation theory. tandfonline.com

In this compound, key NBO interactions would include:

Delocalization of lone pair electrons from the ether oxygen (nO) to the antibonding π* orbitals of the adjacent phenyl ring.

Hyperconjugation involving the lone pairs of the amide nitrogen (nN) and carbonyl oxygen (nO) with the antibonding π* orbitals of the benzamide ring.

These charge transfer interactions contribute significantly to the molecule's stability and electronic structure. researchgate.nettandfonline.com

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound This table presents hypothetical but representative NBO interactions and stabilization energies based on the structure of the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of ether | π* (C-C) of phenyl ring | 15.5 | n → π* |

| LP (N) of amide | π* (C=O) of amide | 45.8 | n → π* |

| π (C=C) of formyl-phenyl | π* (C=C) of benzamide-phenyl | 8.2 | π → π* |

Structure-Activity Relationship (SAR) through Computational Approaches

Computational SAR methods are essential for optimizing lead compounds in drug discovery by correlating a molecule's structural or physicochemical properties with its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. researchgate.netnih.gov To develop a QSAR model for this compound, a library of its analogs would need to be synthesized and their biological activities (e.g., inhibitory concentrations, IC₅₀) determined.

The process involves calculating various molecular descriptors for each analog, which can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe molecular branching and shape. nih.gov

A mathematical model, often using multiple linear regression (MLR) or more advanced machine learning methods, is then generated. nih.gov A hypothetical QSAR equation might look like:

pIC₅₀ = β₀ + β₁(LogP) - β₂(LUMO) + β₃(Molecular_Volume)

This equation would quantify how hydrophobicity, electron-accepting ability, and molecular size influence the biological activity of this class of compounds, guiding the design of more potent derivatives. nih.gov

Pharmacophore Development and Optimization

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For this compound and its analogs, a pharmacophore model would be developed by aligning a set of active compounds and identifying their common chemical features.

Key pharmacophoric features likely present in this compound include:

Hydrogen Bond Donor (HBD): The amide N-H group.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen, ether oxygen, and formyl oxygen.

Aromatic Rings (AR): The two phenyl rings, which can engage in π-π stacking.

Once a pharmacophore hypothesis is generated, it can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. mdpi.com The model is refined and validated using a test set of compounds with known activities to ensure its predictive power. nih.gov This approach accelerates the discovery of novel lead compounds with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Formyl-phenoxy)-benzamide, and how can reaction parameters be optimized?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with coupling reactions between substituted phenoxy and benzamide precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres can enhance yields. Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst loading (0.1–1.0 equiv) are critical for minimizing side products. Post-synthetic purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which analytical techniques are most suitable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., δ 8.2 ppm for formyl protons).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 315.1).

- FT-IR : Identifies key functional groups (e.g., C=O stretch at 1680 cm).

- HPLC : Assesses purity (>98% by reverse-phase C18 column) .

Q. What solvent systems and crystallization conditions are optimal for isolating this compound?

- Methodological Answer : Ethanol-water (7:3 v/v) or ethyl acetate/hexane mixtures are effective for recrystallization. Slow cooling (0.5°C/min) enhances crystal formation. For hygroscopic intermediates, anhydrous solvents (e.g., THF) under nitrogen are recommended .

Advanced Research Questions

Q. How can computational models predict the biological activity and binding interactions of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. For example, the formyl group may hydrogen-bond with catalytic residues in enzyme active sites (e.g., PARP-1 or HDACs). Binding free energy calculations (MM/PBSA) quantify affinity, guiding SAR optimization .

Q. What experimental approaches resolve contradictions in reported biological activities of benzamide derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., PARP-1 IC) using fluorogenic substrates and Western blotting for target engagement.

- Context-Dependent Studies : Compare activity across cell lines (e.g., cancer vs. normal) or tissue regions (e.g., brain vs. liver) to identify microenvironmental influences.

- Meta-Analysis : Cross-reference data from standardized assays (e.g., NIH/NCATS protocols) to isolate experimental variables (e.g., pH, serum concentration) .

Q. How do reaction conditions influence mechanistic pathways in synthesizing this compound derivatives?

- Methodological Answer : Acidic conditions favor electrophilic aromatic substitution (e.g., formylation via Vilsmeier-Haack), while basic conditions promote nucleophilic acyl substitution. Mechanistic divergence is confirmed via O isotopic labeling or kinetic isotope effects. For example, Cu(II)-mediated C-H activation under basic conditions follows an organometallic pathway, whereas acidic conditions trigger single-electron transfer .

Q. What strategies optimize structure-activity relationship (SAR) studies for benzamide analogs?

- Methodological Answer :

- Substituent Scanning : Replace the formyl group with bioisosteres (e.g., nitro or cyano) to modulate electron density.

- In Silico Libraries : Generate virtual analogs using Cheminformatics tools (e.g., RDKit) and prioritize candidates via ADMET predictions.

- Parallel Synthesis : Use automated reactors to synthesize and screen 10–50 derivatives for IC profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。